molecular formula C13H12N2O3S B5566108 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene CAS No. 4997-95-9

1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene

Cat. No. B5566108
CAS RN: 4997-95-9
M. Wt: 276.31 g/mol
InChI Key: UZBCLGMTNMKXRS-UHFFFAOYSA-N
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Description

“1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene” is a complex organic compound. It contains a nitrobenzene core, which is a benzene ring with a nitro group (-NO2) attached. It also has a methoxyphenylaminothio group attached to the benzene ring. The methoxyphenyl part of this group consists of a benzene ring with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings in both the nitrobenzene core and the methoxyphenyl group are aromatic, contributing to the compound’s stability. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For “1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene”, one could expect it to have properties similar to other nitrobenzene and methoxybenzene compounds .

Scientific Research Applications

Photoreagents in Protein Crosslinking

4-Nitrophenyl ethers, closely related to 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene, have been identified as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark under biological conditions but react quantitatively with amines upon UV irradiation, transferring the nitrophenyl group from the alcohol to the amine. This property is particularly useful for placing the p-nitrophenyl chromophore adjacent to a binding site without blocking it (Jelenc, Cantor, & Simon, 1978).

Anion Recognition in Photophysical Studies

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized, utilizing derivatives like 1-isothiocyanato-4-methoxybenzene. These compounds' electronic properties were studied via photophysical analysis, providing insights into the effects of electron-withdrawing or releasing groups attached to silatrane’s axial position (Singh et al., 2016).

Reduction of Nitroarenes

Nitroarenes with substituents like methyl or methoxy have been reduced to corresponding aminoarenes using formic acid and a ruthenium catalyst. This process demonstrates the potential for selective reduction of compounds similar to 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene in synthetic applications (Watanabe et al., 1984).

Structural Analysis of Methoxybenzene Derivatives

Structural studies of methoxybenzenes, including derivatives like 1,2-dimethoxy-4-nitrobenzene, have been conducted. Such studies provide valuable information about the molecular structure and interactions, which is relevant for understanding and manipulating compounds like 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Fun et al., 1997).

Synthesis of Methoxyphenol

Studies on the synthesis of 4-methoxyphenol, involving intermediates like 4-methoxy-1-nitrobenzene, offer insights into the chemical reactions and conditions that could be applicable to the synthesis and manipulation of 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Cai‐Guang Jian, 2000).

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbene (NHC)-catalyzed C-N bond formation, involving reactants like nitrosobenzene and alpha,beta-unsaturated aldehydes, has been explored. Such catalytic processes could be relevant in the context of 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene and its potential reactivity (Seayad et al., 2008).

Electrochemistry and Spectroelectrochemistry

Studies on the electrochemical and spectroelectrochemical properties of compounds like 1,3,5-triaryl-1-methoxybenzenes reveal important insights into the electron-transfer kinetics and stability of charged states, which are pertinent for understanding the electrochemical behavior of 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Rapta et al., 2012).

Nitrobenzene Detection

The detection of nitrobenzene based on its reduction to phenylhydroxylamine and subsequent reaction steps can provide a basis for analytical methods involving similar nitro compounds like 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Verma & Gupta, 1987).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of pharmaceutical compounds or toxins. Without specific information or research on this compound, it’s impossible to provide a mechanism of action .

Safety and Hazards

Nitrobenzene compounds are generally toxic and can be explosive. They are also typically harmful to the environment. Therefore, it’s likely that “1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene” would have similar hazards .

properties

IUPAC Name

4-methoxy-N-(2-nitrophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-11-8-6-10(7-9-11)14-19-13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBCLGMTNMKXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352234
Record name ST50181671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(2-nitrophenyl)sulfanyl]aniline

CAS RN

4997-95-9
Record name ST50181671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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